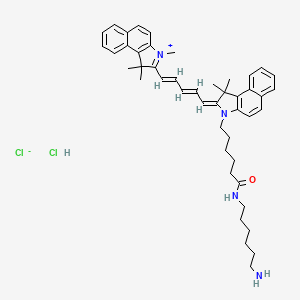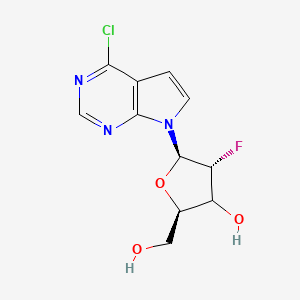
6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose is a nucleoside derivative known for its potential antiviral properties, particularly against hepatitis C virus (HCV) infections . This compound is part of a broader class of nucleoside analogs, which are often used in antiviral and anticancer therapies due to their ability to interfere with nucleic acid synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-7-deazapurine.
Fluorination: Introduction of the fluorine atom at the 2’ position of the sugar moiety.
Glycosylation: The arabinofuranose sugar is attached to the purine base through a glycosylation reaction.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to enhance yield and efficiency. The reaction conditions are optimized to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sugar moiety.
Glycosylation: Formation of glycosidic bonds with other sugar molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the sugar moiety.
Reduction Products: Reduced forms of the sugar moiety.
Scientific Research Applications
6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose has several scientific research applications:
Antiviral Research: Used in the synthesis of antiviral agents against hepatitis C virus.
Biological Studies: Employed in studies involving nucleoside analogs and their effects on nucleic acid synthesis.
Medicinal Chemistry: Investigated for its potential use in developing new therapeutic agents for viral infections and cancer.
Industrial Applications: Used in the production of antiviral drugs and research chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose involves its incorporation into viral RNA, leading to chain termination and inhibition of viral replication. The compound targets the viral RNA polymerase, preventing the synthesis of viral RNA and thereby inhibiting the replication of the virus .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-7-deazapurine: A precursor in the synthesis of 6-Chloro-7-deazapurine-2F-|A-D-arabinofuranose.
7-Deazapurine Nucleosides: Other nucleoside analogs with similar antiviral properties.
Fluoronucleosides: Compounds with fluorine atoms in the sugar moiety, used in antiviral and anticancer therapies.
Uniqueness
This compound is unique due to its specific structure, which combines the antiviral properties of 7-deazapurine nucleosides with the enhanced stability and bioavailability provided by the fluorine atom in the sugar moiety. This combination makes it a potent candidate for antiviral drug development.
Properties
Molecular Formula |
C11H11ClFN3O3 |
|---|---|
Molecular Weight |
287.67 g/mol |
IUPAC Name |
(2R,4R,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H11ClFN3O3/c12-9-5-1-2-16(10(5)15-4-14-9)11-7(13)8(18)6(3-17)19-11/h1-2,4,6-8,11,17-18H,3H2/t6-,7-,8?,11-/m1/s1 |
InChI Key |
XFKDBYKOIYHLSC-HBLPOYOESA-N |
Isomeric SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)[C@H]3[C@@H](C([C@H](O3)CO)O)F |
Canonical SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)
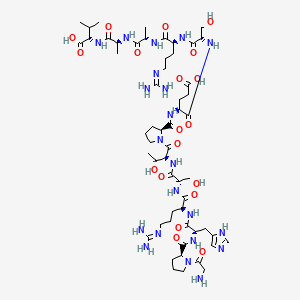

![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)
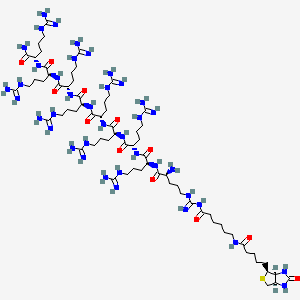
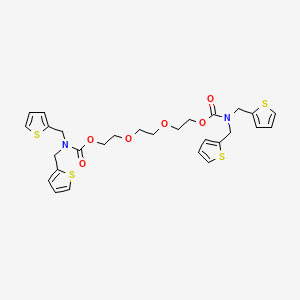
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)
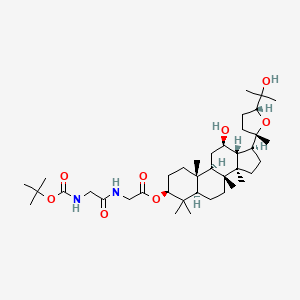

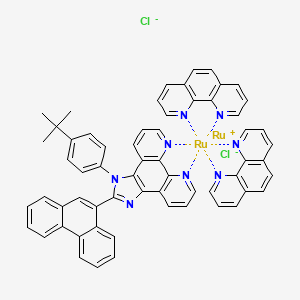
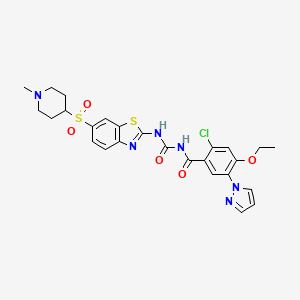
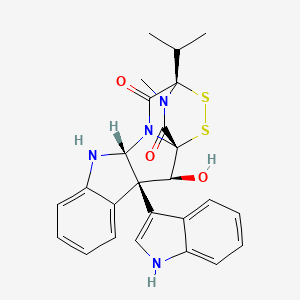
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399480.png)
